REACTION_CXSMILES
|
CCO[Si:4]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7].[CH2:14]1[CH2:18]O[CH2:16][CH2:15]1.[Br-]>CCCCCC>[CH2:12]([O:11][Si:4]([O:5][CH2:6][CH3:7])([O:8][CH2:9][CH3:10])[C:14]1[CH:18]=[CH:18][C:14]([CH:15]=[CH2:16])=[CH:16][CH:15]=1)[CH3:13]
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
CCO[Si](OCC)(OCC)OCC
|
Name
|
Mg
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a reaction mixture
|
Type
|
CUSTOM
|
Details
|
Subsequently, the obtained reaction mixture
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
be precipitated
|
Type
|
CUSTOM
|
Details
|
The salt thus formed
|
Type
|
CUSTOM
|
Details
|
was removed through a celite filtration process
|
Type
|
CONCENTRATION
|
Details
|
an organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
DISTILLATION
|
Details
|
Then, the obtained residue was purified through a reduced-pressure distillation process (0.01 mmHg, 80° C.)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)O[Si](C1=CC=C(C=C)C=C1)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 176 mg | |
YIELD: PERCENTYIELD | 6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |